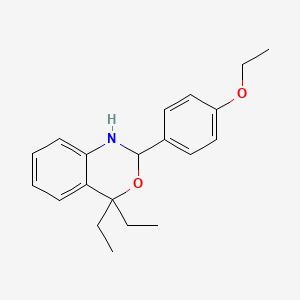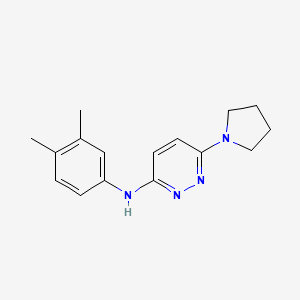![molecular formula C22H28N2O2 B5490194 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5490194.png)
2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide, also known as MPB, is a compound that has gained attention in scientific research due to its potential therapeutic uses.
作用機序
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to reduce the activity of the stress hormone, corticotropin-releasing factor, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to have several biochemical and physiological effects, including increasing levels of serotonin and dopamine in certain brain regions, reducing the activity of the stress hormone, corticotropin-releasing factor, and reducing drug-seeking behavior in animal models. 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its relatively low toxicity and high purity. Additionally, the synthesis of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been optimized to increase yield and purity, making it a viable option for research purposes. However, one limitation of using 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its limited availability and high cost, which may hinder its use in larger studies.
将来の方向性
There are several future directions for research on 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide, including further studies on its potential use in treating depression, anxiety, and addiction. Additionally, research on the long-term effects of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide use and its potential for abuse should be conducted. Further studies on the mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide and its interaction with other neurotransmitter systems may also provide valuable insights into its therapeutic effects. Finally, the synthesis of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide should be further optimized to increase yield and reduce costs, making it a more accessible option for researchers.
In conclusion, 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide is a compound with potential therapeutic uses in treating depression, anxiety, and addiction. Its mechanism of action is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has several biochemical and physiological effects, including increasing levels of serotonin and dopamine in certain brain regions, reducing the activity of the stress hormone, corticotropin-releasing factor, and reducing drug-seeking behavior in animal models. While there are advantages to using 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments, its limited availability and high cost may hinder its use in larger studies. Further research on 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide is needed to fully understand its therapeutic potential.
合成法
The synthesis of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide involves several steps, including the reaction of 4-methoxy-3-methylbenzaldehyde with 4-(1-piperidinyl)benzylamine to form the intermediate compound. This intermediate compound is then reacted with acetic anhydride to produce 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide. The synthesis of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been optimized to increase yield and purity, making it a viable option for research purposes.
科学的研究の応用
2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising compound for further research in these areas. Additionally, 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[(4-piperidin-1-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-14-19(8-11-21(17)26-2)15-22(25)23-16-18-6-9-20(10-7-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUYADFMNQYUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NCC2=CC=C(C=C2)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5490113.png)
![2-[(3-methoxy-1-piperidinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5490134.png)


![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5490153.png)
![2-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol ethanedioate (salt)](/img/structure/B5490156.png)
![5-isopropyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5490162.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5490169.png)
![{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5490172.png)
![1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5490197.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5490203.png)
![3-(2-{[2-(dimethylamino)-2-oxoethyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490206.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid](/img/structure/B5490213.png)